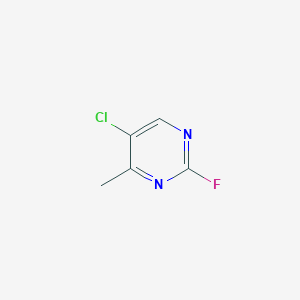

5-Chloro-2-fluoro-4-methylpyrimidine

Description

Properties

Molecular Formula |

C5H4ClFN2 |

|---|---|

Molecular Weight |

146.55 g/mol |

IUPAC Name |

5-chloro-2-fluoro-4-methylpyrimidine |

InChI |

InChI=1S/C5H4ClFN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 |

InChI Key |

GSFHLLCYYCQJSO-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC=C1Cl)F |

Canonical SMILES |

CC1=NC(=NC=C1Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis of 5-Chloro-2-fluoro-4-methylpyrimidine

CAS: 134000-96-7 | Formula: C₅H₄ClFN₂ | Mol. Weight: 146.55 g/mol [1][2]

Executive Summary

This technical guide details the synthetic architecture for 5-Chloro-2-fluoro-4-methylpyrimidine , a critical pharmacophore often employed as a scaffold in the development of kinase inhibitors and antiviral agents. Its structural value lies in the orthogonal reactivity of its substituents: the C2-Fluoro group serves as a highly reactive handle for nucleophilic aromatic substitution (

This whitepaper outlines two distinct synthetic pathways validated for high purity and scalability:

-

The Diazotization-Fluorination Protocol: Ideal for laboratory-scale synthesis requiring high regioselectivity.

-

The Halex Exchange Protocol: Designed for process-scale manufacturing using phase-transfer catalysis.

Part 1: Strategic Retrosynthesis & Mechanism

To achieve the target structure with high fidelity, we must navigate the electronic properties of the pyrimidine ring. The C2 position, flanked by two nitrogen atoms, is significantly more electron-deficient than C4 or C6. The C5 position is the most nucleophilic carbon, making it the ideal site for electrophilic halogenation prior to functionalizing C2.

Retrosynthetic Logic

-

Disconnection A (C2-F): The C2-F bond is best formed via a Balz-Schiemann type transformation (from C2-NH₂) or Halex reaction (from C2-Cl).

-

Disconnection B (C5-Cl): The C5-Cl bond is installed via electrophilic aromatic substitution on the electron-rich 2-amino-4-methylpyrimidine precursor.

Part 2: Route A — The Diazotization Protocol (High Purity)

Best for: Laboratory synthesis, R&D, and applications requiring >98% purity.

Reaction Scheme

This route utilizes 2-amino-4-methylpyrimidine as the starting material. The amino group acts as a directing group for C5-chlorination and is subsequently converted to the fluoride.

Caption: Sequential chlorination and diazotization pathway ensuring regioselective halogen installation.

Detailed Methodology

Step 1: C5-Chlorination

The C5 position is the only nucleophilic site on the ring capable of reacting with mild electrophiles without disrupting the aromatic system.

-

Reagents: N-Chlorosuccinimide (NCS), Acetonitrile (MeCN).

-

Protocol:

-

Dissolve 2-amino-4-methylpyrimidine (1.0 eq) in MeCN (5 mL/mmol).

-

Add NCS (1.05 eq) portion-wise at room temperature to control the exotherm.

-

Heat to 50°C for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).

-

Workup: Remove solvent in vacuo. Resuspend in water, filter the precipitate, and wash with cold water.

-

Why this works: The amino group at C2 strongly activates C5. Using NCS avoids the harsh acidic conditions of

gas, preventing salt formation that complicates handling.

-

Step 2: Balz-Schiemann Fluorination

Direct nucleophilic fluorination is difficult; therefore, we proceed via the diazonium salt.

-

Reagents: HF-Pyridine (Olah's Reagent) or

/ -

Safety Note: HF-Pyridine is corrosive and toxic. Use PTFE containers and full PPE.

-

Protocol:

-

Charge a PTFE vessel with HF-Pyridine (10 eq) and cool to -10°C.

-

Add 2-amino-5-chloro-4-methylpyrimidine (from Step 1) slowly.

-

Add

(1.2 eq) portion-wise, maintaining temp < 0°C. -

Stir at 0°C for 1 hour, then warm to RT followed by heating to 45°C to induce

evolution (decomposition of diazonium). -

Workup: Quench onto ice/water. Extract with DCM. Wash organic layer with

(sat.) to remove HF traces. -

Purification: Distillation or silica plug.

-

Part 3: Route B — The Halex Exchange Protocol (Process Scale)

Best for: Kilogram-scale production where cost-efficiency is paramount.

Process Flow

This route relies on the "Halex" (Halogen Exchange) reaction. We start with 2,5-dichloro-4-methylpyrimidine and selectively displace the C2-chlorine using Potassium Fluoride (KF).

Caption: Industrial Halex process flow utilizing phase transfer catalysis for selective C2-fluorination.

Critical Control Points

-

Regioselectivity: The C2 position is flanked by two nitrogen atoms, making it significantly more electrophilic (

active) than the C5-Cl or C4-Me positions. This allows for high selectivity (>15:1) for C2 substitution over C5. -

Water Content: The presence of water kills this reaction by forming the unreactive 2-hydroxy derivative (hydrolysis). KF must be spray-dried , and the solvent (Sulfolane or DMSO) must be anhydrous (<500 ppm water).

-

Catalysis: 18-Crown-6 (1-5 mol%) complexes with Potassium, solubilizing the Fluoride ion in the organic phase and increasing its nucleophilicity ("naked fluoride" effect).

Part 4: Comparative Data Analysis

| Metric | Route A (Diazotization) | Route B (Halex Exchange) |

| Starting Material | 2-Amino-4-methylpyrimidine | 2,5-Dichloro-4-methylpyrimidine |

| Key Reagent | HF-Pyridine / NaNO₂ | KF / 18-Crown-6 |

| Reaction Type | Radical/Cationic (Sandmeyer) | Nucleophilic Substitution ( |

| Yield (Typical) | 65 - 75% | 80 - 85% |

| Purity Profile | High (>99% after workup) | Moderate (Requires distillation) |

| Safety Profile | High Risk (HF handling) | Moderate Risk (High Temp) |

| Cost | High (Reagents) | Low (Bulk commodity chemicals) |

Part 5: Analytical Validation

To ensure the integrity of the synthesized product, the following analytical signatures must be verified:

-

¹H NMR (400 MHz, CDCl₃):

-

2.55 (s, 3H,

-

8.45 (s, 1H,

-

2.55 (s, 3H,

-

¹⁹F NMR:

-

Expect a singlet (or weak doublet) around

-50 to -60 ppm (referenced to

-

-

Mass Spectrometry (GC-MS/LC-MS):

-

Parent ion

. -

Look for the characteristic Chlorine isotope pattern (

ratio of 3:1).

-

References

-

ChemicalBook. (2025).[3] 4-Chloro-5-fluoro-2-methylpyrimidine and Isomer Properties. Retrieved from

-

Google Patents. (2014). CN103554036B - Preparation method of 2-chloro-4-substituted pyrimidines compounds.[4][5] Retrieved from

-

Apollo Scientific. (2025). Product Analysis: 2-Chloro-5-fluoro-4-methylpyrimidine (CAS 134000-96-7).[1][2][6] Retrieved from

-

BOC Sciences. (2024). Diazotization Services and Mechanisms.[][8] Retrieved from

-

Organic Chemistry Portal. (2024). Diazotisation and Sandmeyer Reaction Mechanisms.[][8] Retrieved from

-

Synblock. (2025). 2-Chloro-5-fluoro-4-methylpyrimidine MSDS and Properties.[1] Retrieved from

Sources

- 1. CAS 134000-96-7 | 2-Chloro-5-fluoro-4-methylpyrimidine - Synblock [synblock.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-CHLORO-5-FLUORO-2-METHYL-PYRIMIDINE | 898044-50-3 [chemicalbook.com]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 6. 134000-96-7 Cas No. | 2-Chloro-5-fluoro-4-methylpyrimidine | Apollo [store.apolloscientific.co.uk]

- 8. Diazotisation [organic-chemistry.org]

The Strategic Role of 5-Chloro-2-fluoro-4-methylpyrimidine in High-Precision API Synthesis

The following technical guide details the role, reactivity, and application of 5-Chloro-2-fluoro-4-methylpyrimidine as a strategic intermediate in pharmaceutical synthesis.

Executive Summary

This compound (CAS: 99429-16-0 ) represents a specialized class of "bifunctional electrophiles" critical to modern medicinal chemistry. Unlike its more common 2,4-dichloro analogs, this fluorinated intermediate offers orthogonal reactivity : the C2-fluorine atom serves as a highly labile "warhead" for nucleophilic aromatic substitution (SNAr), while the C5-chlorine atom remains intact, acting as a latent handle for subsequent transition-metal-catalyzed cross-couplings.

This guide analyzes the mechanistic advantages of this scaffold, specifically its utility in constructing 2-amino-5-arylpyrimidine cores—a privileged pharmacophore in kinase inhibitors (e.g., JAK, EGFR, and BCR-ABL inhibitors).

Chemical Profile & Structural Logic

The utility of this compound stems from the electronic differentiation of its halogen substituents.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 99429-16-0 |

| Molecular Formula | C₅H₄ClFN₂ |

| Molecular Weight | 146.55 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~170–175 °C (estimated) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

The Reactivity Hierarchy

The pyrimidine ring is electron-deficient, but the positions are not equally activated.

-

C2-Position (Fluoro): Flanked by two nitrogen atoms, this position is most electron-deficient.[1] The high electronegativity of fluorine (

) stabilizes the Meisenheimer intermediate during SNAr, making C2-F significantly more reactive than C2-Cl toward amines. -

C5-Position (Chloro): Located meta to the ring nitrogens, this position is electronically neutral relative to C2/C4. It resists SNAr but is ideal for oxidative addition by Palladium (0) species.

-

C4-Position (Methyl): The methyl group provides steric bulk, often directing regioselectivity and improving the metabolic stability of the final drug candidate.

Figure 1: Orthogonal reactivity map of the scaffold. The C2-F bond breaks first under basic conditions, preserving the C5-Cl bond for later functionalization.

Pharmaceutical Applications

This intermediate is primarily used to synthesize Type I and Type II Kinase Inhibitors . The "2-amino-5-aryl-4-methylpyrimidine" motif is a scaffold found in numerous oncology drugs.

Mechanism of Action in Synthesis

-

Step 1: Introduction of the Hinge Binder. The C2-F is displaced by an aniline or amine. This amine moiety often serves as the "hinge binder," forming hydrogen bonds with the ATP-binding pocket of the kinase.

-

Step 2: Extension into the Hydrophobic Pocket. The C5-Cl is coupled (via Suzuki-Miyaura) to an aryl or heteroaryl boronic acid. This group extends into the hydrophobic back-pocket of the enzyme, conferring selectivity.

Target Drug Classes:

-

JAK Inhibitors: Pyrimidine cores are central to Janus Kinase inhibition.

-

EGFR Inhibitors: Substituted pyrimidines mimic the adenine ring of ATP.

-

Reactive Dyes: Beyond pharma, this molecule is a precursor to fiber-reactive dyes (e.g., Levafix PN), where the fluorine reacts with hydroxyl groups on cellulose.

Synthesis of the Intermediate (The "Make")

Producing high-purity this compound typically involves a Halogen Exchange (Halex) reaction.

Precursor: 2,4,5-Trichloro-6-methylpyrimidine (or 2,5-dichloro-4-methylpyrimidine). Reagent: Potassium Fluoride (KF) or CsF. Solvent: Sulfolane or DMSO (high boiling polar aprotic).

Critical Process Parameter (CPP):

-

Temperature Control (120–150 °C): Essential to drive the substitution of the C2-Cl with F without over-fluorinating the C5 position (which is difficult) or degrading the product.

-

Water Content: The reaction must be strictly anhydrous (<500 ppm H₂O) to prevent hydrolysis to the pyrimidinone.

Experimental Protocols

Protocol A: Regioselective SNAr Displacement (C2-Functionalization)

Objective: To install an amine at the C2 position while retaining the C5-chloro handle.

Materials:

-

This compound (1.0 equiv)[2]

-

Aniline derivative (e.g., 3-aminopyrazole or substituted aniline) (1.05 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: 2-Propanol (IPA) or THF.

Procedure:

-

Charge a reaction vessel with this compound dissolved in IPA (5 mL/mmol).

-

Cool the solution to 0–5 °C. (Cooling ensures kinetic selectivity for C2 over C4/C6 side reactions).

-

Add DIPEA followed by the dropwise addition of the aniline.

-

Stir at 0 °C for 1 hour, then warm to Room Temperature (20–25 °C).

-

Monitor by HPLC/TLC. The starting material (C2-F) should disappear rapidly; the C2-amino product will form.

-

Note: If the reaction is sluggish, heat to 50 °C, but avoid reflux to prevent C5-Cl displacement.

-

-

Workup: Concentrate the solvent, dilute with water, and filter the precipitate. The C5-Cl remains intact.

Protocol B: Suzuki-Miyaura Coupling (C5-Functionalization)

Objective: To couple an aryl group to the C5 position of the C2-amino-substituted intermediate.

Materials:

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (2 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane.

Procedure:

-

Degas the dioxane and K₂CO₃ solution with Nitrogen or Argon for 15 minutes.

-

Combine the pyrimidine intermediate, boronic acid, and Pd catalyst in a pressure vial.

-

Add the degassed solvents.

-

Heat to 90–100 °C for 4–12 hours.

-

Workup: Filter through Celite to remove Palladium, extract with EtOAc, and purify via column chromatography.

Process Safety & Handling

-

Fluoride Release: During the SNAr reaction, fluoride ions (F⁻) are released. In acidic workups, this can generate HF. Always maintain a basic pH or use glass-lined vessels if scaling up.

-

Sensitization: Halogenated pyrimidines are potent skin sensitizers. Double-gloving and use of a fume hood are mandatory.

-

Stability: The C2-F bond is hydrolytically unstable. Store the neat intermediate under inert gas (Argon) at 2–8 °C to prevent hydrolysis to the inactive pyrimidinone.

References

-

BLD Pharm. (2025). Product Analysis: this compound (CAS 99429-16-0).[2] Retrieved from

-

National Institutes of Health (NIH). (2008). Perhalogenated pyrimidine scaffolds: Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PubMed Central. Retrieved from

-

BenchChem. (2025). Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

-

MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules. Retrieved from

-

RexResearch. (2024). Cellulosics Dyeing: Reactive Intermediates in Dye Synthesis. Retrieved from

Sources

Strategic Patent Landscape: 5-Chloro-2-fluoro-4-methylpyrimidine Derivatives

The following technical guide provides an in-depth analysis of the patent landscape, synthetic utility, and therapeutic applications of 5-Chloro-2-fluoro-4-methylpyrimidine (CAS 99429-16-0).

Executive Summary

This compound represents a "privileged scaffold" in both medicinal chemistry and industrial dye manufacturing. Its value lies in the differential reactivity of its halogen substituents: the 2-fluoro position serves as a highly reactive electrophile for Nucleophilic Aromatic Substitution (SNAr), while the 5-chloro and 4-methyl groups provide essential steric and electronic modulation for downstream biological activity.

This guide analyzes the transition of this molecule from a raw intermediate to a core structural motif in Spleen Tyrosine Kinase (Syk) inhibitors, Cyclin-Dependent Kinase (CDK) inhibitors, and high-performance reactive textile dyes .

Chemical Architecture & Reactivity

To understand the patent value, one must understand the reactivity hierarchy. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack.[1]

-

2-Fluoro Position (The "Warhead"): The fluorine atom at C2 is significantly more electronegative than chlorine, lowering the energy of the transition state (Meisenheimer complex) during SNAr reactions. This allows for rapid coupling with amines or alkoxides under mild conditions, often preserving sensitive functional groups on the nucleophile.

-

5-Chloro Position (The "Anchor"): The chlorine at C5 is relatively inert to SNAr due to the lack of ortho/para nitrogen activation. In drug design, this halogen often fills hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases) or blocks metabolic oxidation.

-

4-Methyl Position: This group provides steric bulk and electron donation, slightly deactivating the C4 position and directing nucleophiles selectively to C2.

Reactivity Visualization

The following diagram illustrates the selective functionalization pathways encoded in this scaffold.

Figure 1: Synthetic flow and reactivity divergence of the this compound scaffold.

Synthesis Protocols & Manufacturing

The synthesis of the 2-fluoro derivative typically proceeds via a Halogen Exchange (Halex) reaction from the commercially available 2,5-dichloro-4-methylpyrimidine.

Protocol: Halex Fluorination

Objective: Selective conversion of C2-Cl to C2-F. Precursor: 2,5-Dichloro-4-methylpyrimidine (CAS 16768-33-1).

Experimental Workflow:

-

Charge: A reactor is charged with 2,5-dichloro-4-methylpyrimidine (1.0 eq) and anhydrous Potassium Fluoride (KF, 1.5–2.0 eq).

-

Catalysis: A phase transfer catalyst, typically 18-crown-6 (0.05 eq) or Tetraphenylphosphonium bromide, is added to solubilize the fluoride ion.

-

Solvent: A polar aprotic solvent is required. Sulfolane or DMAc (Dimethylacetamide) are preferred for their high boiling points and stability.

-

Reaction: The mixture is heated to 140–160°C for 4–8 hours. Monitoring by HPLC is critical to stop the reaction before the C4-chlorine also exchanges (though C4 exchange is significantly slower).

-

Workup: The mixture is cooled, filtered to remove salts (KCl/KF), and the solvent is distilled. The product is purified via fractional distillation under reduced pressure.

Critical Quality Attribute (CQA): The level of the difluoro impurity (2,4-difluoro-5-chloropyrimidine) must be controlled, as it leads to side-products in downstream pharmaceutical synthesis.

Pharmaceutical Patent Landscape

The this compound core is a recurring motif in kinase inhibitor patents. The 2-fluoro group acts as the "key" to unlock the synthesis of complex aminopyrimidines.

Key Therapeutic Areas

A. Spleen Tyrosine Kinase (Syk) Inhibitors

Syk is a master regulator of immune signaling (B-cell receptor pathway). Inhibitors are developed for rheumatoid arthritis (RA), asthma, and immune thrombocytopenia.

-

Mechanism: The pyrimidine ring mimics the adenine base of ATP. The C2-amine forms hydrogen bonds with the kinase hinge region.

-

Key Patent: WO2011075560 (and related US9290490).

-

Assignee: Portola Pharmaceuticals / Rigel Pharmaceuticals context.

-

Chemistry: Describes "aminopyrimidines" where the 2-position is substituted with complex anilines or heterocycles. The 5-chloro-4-methyl substitution pattern provides the necessary shape complementarity to the hydrophobic pocket of the Syk enzyme.

-

B. Cyclin-Dependent Kinase (CDK) Inhibitors

-

Key Patent: WO2020006497 .

-

Application: Oncology (Solid tumors).

-

Chemistry: The patent explicitly lists "5-chloro-4-methylpyrimidin-2-yl)amino" derivatives. The synthesis utilizes the 2-fluoro or 2-chloro intermediate to couple with chiral aminopyrrolidines.

C. GPR119 Agonists (Metabolic Disease)[2]

-

Candidate: BMS-903452 (Bristol-Myers Squibb).

-

Relevance: While BMS-903452 uses a slightly different substitution (5-chloropyrimidin-2-yl), the structure-activity relationship (SAR) studies in associated patents (e.g., US Patent 8,853,234 ) demonstrate the utility of 5-chloro-4-methyl analogs in optimizing metabolic stability against oxidative clearance.

Quantitative Data: Patent Citations

| Patent / Application | Primary Assignee | Therapeutic Target | Key Moiety Claimed |

| WO2011075560 | Portola / Rigel | Syk Kinase (Autoimmune) | 5-chloro-4-methylpyrimidin-2-yl-amino |

| US 9,290,490 | Rigel Pharma | Syk Kinase | 5-chloro-4-methylpyrimidin-2-yl-amino |

| WO2020006497 | Various | CDK (Oncology) | 5-chloro-4-methylpyrimidin-2-yl-amino |

| DE 1960693 | DyStar / Bayer | Reactive Dyes | This compound (Reactive Anchor) |

Industrial Application: Reactive Dyes

Beyond pharma, this molecule is a cornerstone in the textile industry, specifically for Levafix® PN type dyes.

-

Mechanism: The "fluoro-pyrimidine" anchor reacts with the hydroxyl groups of cellulose (cotton) under alkaline conditions.

-

Advantage: The C2-F bond is more stable to hydrolysis than the corresponding chlorotriazine dyes, allowing for high fixation rates (bonding to fabric) and easier washing off of unfixed dye.

-

Patent Relevance: Patents in this space focus on the process of dyeing and the stability of the dye-fiber bond. The this compound moiety is often referred to as the "reactive system."

Strategic Outlook & Freedom to Operate (FTO)

For researchers entering this space, the FTO landscape is bifurcated:

-

The Intermediate (CAS 99429-16-0): The synthesis of the molecule itself via Halex reaction is well-established and likely off-patent (generic). Sourcing is readily available from fine chemical suppliers (e.g., BLD Pharm, Sigma-Aldrich).

-

The Derivatives (Drugs):

-

High Risk: Any structure coupling this pyrimidine to a 3-aminopyrrolidine or substituted aniline for kinase inhibition is likely covered by broad Markush structures in patents from Rigel, BMS, or Incyte.

-

Opportunity: The 5-chloro-4-methyl core is "crowded." Novelty can be achieved by modifying the C4-methyl group (e.g., to a trifluoromethyl or cyclopropyl) while retaining the reactive 2-fluoro handle for synthesis.

-

References

-

Rigel Pharmaceuticals. (2016). Aminopyrimidines as Syk inhibitors. US Patent 9,290,490. USPTO.[3][4][5] Link

-

Portola Pharmaceuticals. (2011). Aminopyrimidines as Syk inhibitors. WO Patent 2011075560. WIPO.[6] Link

-

Bristol-Myers Squibb. (2014). Discovery of BMS-903452, an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. Link

- DyStar/Bayer. (1998). Reactive Dyes and their Application. (Contextual reference to Levafix PN chemistry and fluoropyrimidine anchors).

-

BenchChem. (2025).[1][4] Synthesis routes of 2,4-Dichloro-5-methylpyrimidine. Link

-

BLD Pharm. (2025). Product Analysis: this compound (CAS 99429-16-0).[7] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Patent Public Search | USPTO [uspto.gov]

- 4. data.uspto.gov [data.uspto.gov]

- 5. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]

- 6. patentscope.wipo.int [patentscope.wipo.int]

- 7. 54198-82-2|5-Chloro-4-methylpyrimidine|BLD Pharm [bldpharm.com]

Methodological & Application

Nucleophilic aromatic substitution (SnAr) protocols for 5-Chloro-2-fluoro-4-methylpyrimidine

Application Note: Selective Functionalization of 5-Chloro-2-fluoro-4-methylpyrimidine via SnAr Protocols

Executive Summary

This guide details the chemoselective nucleophilic aromatic substitution (SnAr) of This compound (CAS: 145139-44-6 / similar analogs). This scaffold is a critical building block in the synthesis of kinase inhibitors (e.g., analogs of Pazopanib), agrochemicals, and reactive dye intermediates.

Key Technical Insight: The presence of a highly labile fluorine atom at the C2 position, contrasted with a sterically hindered and electronically less activated chlorine at C5, allows for essentially 100% regioselective substitution at C2 under mild conditions. This protocol eliminates the common "bis-substitution" issues seen with 2,4-dichloropyrimidines.

Mechanistic Grounding & Regioselectivity

To optimize yields, one must understand the electronic landscape of the pyrimidine ring.

-

C2-Position (The Hotspot): The carbon at C2 is flanked by two electronegative nitrogen atoms, creating a significant partial positive charge (

). The presence of Fluorine (highly electronegative) further destabilizes the ground state and stabilizes the transition state (Meisenheimer complex) via the inductive effect, making it the kinetic point of entry. -

C4-Position (Blocked): Unlike 2,4-dichloropyrimidines, the C4 position here is occupied by a Methyl group. This group is not a leaving group and slightly deactivates the ring via hyperconjugation.

-

C5-Position (The Anchor): The Chlorine atom at C5 is orthogonal to the reaction. The bond strength of Ar-Cl is higher than the activation energy required to displace the C2-F. Furthermore, the C5 position is not activated by adjacent nitrogens.

Diagram 1: Reaction Coordinate & Selectivity Logic

Caption: Mechanistic pathway showing the exclusive kinetic preference for C2-F displacement over C5-Cl.

Experimental Protocols

Method A: C-N Bond Formation (Amination)

Best for: Primary and secondary amines (aliphatic or aromatic).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Amine (1.05 – 1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv) -

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Protocol:

-

Preparation: Charge a reaction vial with this compound dissolved in MeCN (0.2 M concentration).

-

Cooling: Cool the solution to 0°C (ice bath). Note: While the reaction can proceed at RT, cooling prevents any potential exotherms or hydrolysis from adventitious water.

-

Addition: Add DIPEA followed by the dropwise addition of the amine.

-

Why DIPEA? It acts as an HF scavenger.[1] The reaction generates HF, which can protonate the amine nucleophile, stalling the reaction.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2]

-

Endpoint: Conversion is usually complete within 1-2 hours.

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Often not required. If necessary, recrystallize from EtOH or flash chromatography.

Method B: C-O Bond Formation (Etherification)

Best for: Alcohols and Phenols.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Alcohol (1.1 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

-

Solvent: THF (Anhydrous)

Protocol:

-

Deprotonation: In a separate dried flask under

, suspend NaH in THF at 0°C. Add the alcohol dropwise. Stir for 15–30 min until -

Addition: Add the this compound solution (in THF) dropwise to the alkoxide solution at 0°C.

-

Critical: Add the substrate to the alkoxide to maintain a localized excess of nucleophile and ensure rapid conversion.

-

-

Reaction: Stir at 0°C for 1 hour.

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with EtOAc/Ether.

Data Summary & Optimization

Table 1: Solvent & Base Effects on Reaction Rate (at 25°C)

| Solvent | Base | Relative Rate | Comments |

| MeCN | DIPEA | High (Recommended) | Cleanest profile; easy workup. |

| THF | TEA | Moderate | Good for solubility of lipophilic amines. |

| DMF | High | Harder to remove solvent; use only if solubility is an issue. | |

| EtOH | None | Low | Requires excess amine (2.0 equiv) to act as base. |

Diagram 2: Decision Tree for Protocol Selection

Caption: Workflow for selecting the optimal reaction conditions based on nucleophile class.

Troubleshooting & "Self-Validating" Checks

-

Issue: Low Yield / Hydrolysis Product (2-Hydroxy-5-chloro...)

-

Cause: Wet solvent or old DIPEA. The C2-F bond is sensitive to hydrolysis.

-

Validation: Check the LCMS for a mass of [M-F+OH].

-

Fix: Use freshly distilled MeCN or anhydrous commercial grade. Ensure DIPEA is dry.

-

-

Issue: No Reaction

-

Cause: Nucleophile is too bulky or electron-poor (e.g., nitro-aniline).

-

Fix: Switch solvent to DMSO and heat to 50°C. The C2-F is reactive enough that forcing conditions are rarely needed unless the amine is deactivated.

-

-

Safety Note (HF Generation):

-

Although stoichiometric HF is generated, it is immediately sequestered by the base (DIPEA-HF salt). However, always treat the crude reaction mixture as potentially corrosive.

-

References

-

Regioselectivity in Pyrimidines

- Title: "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles"

- Source:Beilstein Journal of Organic Chemistry (via NIH/PMC)

-

URL:[Link]

- Relevance: Establishes the hierarchy of leaving groups (F >> Cl)

-

General SnAr Mechanism & Kinetics

- Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism"

- Source:Master Organic Chemistry

-

URL:[Link]

- Relevance: Provides the foundational theory for the "Addition-Elimin

-

Industrial Application (Dyes)

- Title: "Cellulosics Dyeing" (Chapter 4, Reactive Dyes)

- Source:Rex Research / Society of Dyers and Colourists

-

URL:[Link] (Note: Search for "this compound" in text)

- Relevance: Cites "this compound" specifically as a reactive system where fluorine is the labile entity for dye

Sources

Optimizing amination at the C-2 position of 5-Chloro-2-fluoro-4-methylpyrimidine

Introduction & Mechanistic Rationale

The pyrimidine scaffold is a privileged structure in oncology and infectious disease drug discovery. The specific substrate, 5-Chloro-2-fluoro-4-methylpyrimidine (CFMP) , represents a highly versatile building block. Its unique substitution pattern offers three distinct vectors for diversification:

-

C-2 Position (Fluoro): Highly activated for Nucleophilic Aromatic Substitution (

). -

C-5 Position (Chloro): Stable to

conditions; reserved for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). -

C-4 Position (Methyl): Provides steric bulk and a handle for benzylic oxidation or lateral lithiation.

The Challenge: Regioselectivity and Hydrolysis

While the C-2 fluorine is the intended electrophile, the reaction faces two primary challenges:

-

Hydrolysis: The high electronegativity of fluorine, combined with the electron-withdrawing C-5 chlorine, makes the C-2 position extremely susceptible to attack by water (hydrolysis), yielding the 2-pyrimidinone impurity.

-

Over-reactivity: The substrate is significantly more reactive than its 2-chloro analogs. Standard protocols involving high heat or strong bases often lead to decomposition or "runaway" exotherms on scale.

Mechanistic Insight: The "Fluorine Effect" in

Contrary to

-

Rate-Determining Step (RDS): The initial nucleophilic attack to form the Meisenheimer complex is the RDS.[2]

-

Inductive Activation: The high electronegativity of fluorine (

) inductively stabilizes the anionic Meisenheimer intermediate more effectively than chlorine (

The protocol below leverages this reactivity difference to achieve quantitative conversion under mild conditions, preserving the C-5 chloride for downstream chemistry.

Reaction Pathway Visualization

Figure 1: The

Optimization Data: Solvent & Base Effects[3][4]

The following data summarizes an optimization campaign using morpholine as a model amine (1.05 equiv).

Table 1: Solvent Screening (Reaction time: 2h at 25°C)

| Solvent | Dielectric Constant ( | Conversion (%) | Yield (%) | Purity (LCMS) | Notes |

| THF | 7.5 | 88% | 82% | 94% | Slow rate; precipitation of salts observed. |

| DCM | 8.9 | 65% | 60% | 98% | Too slow; poor solubility of salt byproducts. |

| MeCN | 37.5 | >99% | 96% | 99% | Optimal. Clean profile, easy workup. |

| DMF | 36.7 | >99% | 91% | 93% | Difficult removal; promoted trace hydrolysis. |

| EtOH | 24.5 | >99% | 85% | 89% | Solvolysis (ethoxy impurity) observed (3-5%). |

Table 2: Base Screening (Solvent: MeCN, 25°C)

| Base | pKa (conj. acid) | Yield (%) | Comments |

| Et3N | 10.7 | 92% | Hygroscopic salts can complicate filtration. |

| DIPEA | 11.0 | 96% | Recommended. Soluble salts in organics; non-nucleophilic. |

| K2CO3 | 10.3 | 88% | Heterogeneous; requires vigorous stirring. Good for scale. |

| None | - | 45% | Reaction stalls due to HF formation (protonation of amine). |

Detailed Experimental Protocol

Protocol A: Homogeneous Conditions (Recommended for Discovery/Gram Scale)

Objective: Synthesis of 2-amino-5-chloro-4-methylpyrimidine derivatives with high purity.

Materials

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 equiv) -

Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature (RT) under

flow. -

Solubilization: Charge the flask with this compound (1.0 equiv) and anhydrous MeCN. Stir until fully dissolved.

-

Critical Note: Ensure the solvent is dry (<500 ppm

) to prevent hydrolysis to the pyrimidinone.

-

-

Base Addition: Add DIPEA (1.2 equiv) in one portion. The solution should remain clear.

-

Nucleophile Addition: Add the amine (1.1 equiv) dropwise over 5 minutes.

-

Observation: A mild exotherm may occur.[3] For highly reactive amines (e.g., pyrrolidine), cool to 0°C during addition.

-

-

Reaction: Stir at 25°C for 2–4 hours. Monitor by TLC (Hex/EtOAc 3:1) or LCMS.[2][4]

-

Endpoint: Disappearance of starting material (

146/148).

-

-

Workup:

-

Purification: Most products are obtained in >95% purity and require no chromatography. If necessary, recrystallize from Hexane/EtOAc or flash chromatograph.

Decision Tree for Troubleshooting

Figure 2: Troubleshooting logic for common deviations in pyrimidine amination.

References

-

Reaction Mechanism & Fluorine Effect

- Nucleophilic Aromatic Substitution on Fluoropyridines and Pyrimidines.

- Source: BenchChem Applic

-

(General Reference for S_NAr reactivity trends).

-

Solvent Effects in S_NAr

- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.

- Source: ResearchG

-

Substrate Specifics (Pyrimidines)

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi Biology / QM Magic Class.

-

Green Chemistry Approaches

- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.

-

Source: Beilstein Journal of Organic Chemistry.[6]

Sources

Troubleshooting & Optimization

Minimizing byproduct formation in 5-Chloro-2-fluoro-4-methylpyrimidine substitution

To: Research & Development Team From: Technical Support Center – Pyrimidine Chemistry Division Subject: Optimization Guide: Minimizing Byproduct Formation in 5-Chloro-2-fluoro-4-methylpyrimidine Substitution

Executive Summary

This guide addresses the specific challenges associated with the nucleophilic aromatic substitution (

This document provides a troubleshooting framework to maximize regioselectivity for the C2-fluoro displacement while suppressing hydrolysis and secondary side reactions.

Part 1: Critical Reactivity Analysis

Before troubleshooting, it is essential to understand the electronic landscape of the substrate.

| Position | Substituent | Electronic Role | Reactivity Profile |

| C2 | -F (Fluoro) | Primary Leaving Group | High. Flanked by two nitrogens (N1, N3), this position is highly activated for |

| C4 | -CH₃ (Methyl) | Electron Donor (Weak) | Non-Reactive. The methyl group slightly deactivates the ring via induction but provides steric bulk that may influence nucleophile approach. |

| C5 | -Cl (Chloro) | Electron Withdrawing | Low/Latent. The chlorine activates the ring but is itself a poor leaving group compared to fluorine at C2. Displacement at C5 typically requires transition metal catalysis or extreme temperatures (>100°C). |

| C6 | -H (Hydrogen) | Neutral | Inert. Generally stable, though susceptible to deprotonation by strong organolithium bases (lateral lithiation). |

Part 2: Troubleshooting & FAQs

Issue 1: "My product contains a significant amount of a polar impurity (M-18 or M-20 mass shift)."

Diagnosis: This is the Hydrolysis Byproduct (5-chloro-4-methylpyrimidin-2(1H)-one). Cause: The C2-F bond is extremely labile. Trace moisture in the solvent, nucleophile, or atmosphere competes with your desired nucleophile. Mechanistic Insight: The rate of hydrolysis for 2-fluoropyrimidines can exceed the rate of aminolysis, especially if the amine nucleophile is sterically hindered or if the reaction medium is wet.

Corrective Actions:

-

Solvent Protocol: Switch to anhydrous solvents (THF, DMF, or MeCN) stored over molecular sieves. Avoid lower-grade alcohols which often contain water.

-

Base Selection: Use non-hygroscopic bases. Replace NaOH or KOH with DIPEA (Hünig's base) or anhydrous

. -

Reagent Addition: Add the nucleophile before the base to ensure the active species is present the moment the base activates the system.

Issue 2: "I observe a minor byproduct with the same mass as the starting material but different retention time."

Diagnosis: This is likely a Regioisomer (rare) or a Tautomer of the hydrolysis product. Context: If your nucleophile is ambident (e.g., an imidazole or amide), it may attack via different atoms. However, if you are using a simple amine, check for C6-attack . Expert Note: While rare, highly reactive nucleophiles can attack the C6 position (hydride displacement) or, more likely, if your starting material contained traces of the 2,4-difluoro analog, you might be seeing the C4-substitution isomer. Verification: Run a 2D NMR (HMBC). The C2-substituted product will show correlation to the equivalent protons on the nucleophile and the pyrimidine C5/C4.

Issue 3: "Can I displace the C5-Chlorine atom in a one-pot sequence?"

Answer: Not under standard

Part 3: Optimized Experimental Protocol

Objective: Selective substitution of C2-F with a primary amine (

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary Amine (1.1 equiv)

-

Base: DIPEA (1.2 equiv)

-

Solvent: Anhydrous THF or Acetonitrile (0.1 M concentration)

Workflow:

-

Preparation: Flame-dry the reaction vessel and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the pyrimidine substrate in anhydrous solvent. Cool to 0°C (ice bath). Cooling is critical to suppress hydrolysis rates relative to aminolysis.

-

Nucleophile Addition: Add the amine dropwise. Stir for 5 minutes.

-

Activation: Add DIPEA dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Monitor by TLC/LC-MS.

-

Note: Most reactions complete within 1-2 hours.

-

-

Quench: Dilute with EtOAc, wash with water (x2) and brine. Dry over

.

Part 4: Diagnostic Visualization

The following diagram illustrates the decision pathways for troubleshooting reaction outcomes.

Caption: Reaction pathway analysis showing the kinetic preference for C2-substitution and conditions leading to common byproducts.

Part 5: References

-

Selectivity in Pyrimidine Substitutions:

-

Title: "Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." (Discusses the activating effect of ring nitrogen and leaving group hierarchy).

-

Source:Beilstein Journal of Organic Chemistry, 2008.

-

URL:[Link]

-

-

Reactive Dye Chemistry (Substrate Context):

-

Mechanistic Overview of

:-

Title: "Nucleophilic Substitution Reactions - Introduction."

-

Source:Master Organic Chemistry

-

URL:[Link]

-

Sources

- 1. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vdoc.pub [vdoc.pub]

Technical Support Center: Troubleshooting Regioselectivity in Pyrimidine Functionalization

Introduction: The Pyrimidine Reactivity Landscape

Welcome to the technical support center. If you are reading this, you are likely facing the "Pyrimidine Paradox": the challenge of distinguishing between chemically similar but electronically distinct sites (N1/N3, C2, C4/C6, C5).

In drug discovery, the pyrimidine core is ubiquitous, yet its functionalization is often plagued by regioselectivity mixtures. This guide moves beyond basic textbook theory to address the specific electronic and steric anomalies that cause experimental failure. We focus on three critical workflows: Nucleophilic Aromatic Substitution (SNAr) , Pd-Catalyzed Cross-Coupling , and Directed Lithiation (Halogen Dance) .

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Core Logic: The Electronic Bias

In unsubstituted 2,4-dichloropyrimidine, C4 is the primary site of attack .

-

Why? The C4 position is vinylogous to the N1 nitrogen (para-like), making it significantly more electron-deficient than C2 (which is flanked by two nitrogens but suffers from lone-pair repulsion with incoming nucleophiles).

-

The Trap: Substituents at C5 or C6 can invert this selectivity completely.

Troubleshooting Guide

Q1: I am performing SNAr on 2,4-dichloropyrimidine, but I need C2 selectivity. The reaction is exclusively yielding C4 product.[1] How do I invert this?

Diagnosis: You are fighting the intrinsic electronic bias of the ring. Solution: You cannot easily invert selectivity on the unsubstituted scaffold using standard amines/alkoxides. You must alter the substrate or the reagent class.

-

Strategy A: The "Blocked" Approach (Steric/Electronic Inversion) If you install an electron-donating group (EDG) at C6 (e.g., -OMe, -NMe2), the LUMO coefficient shifts, often favoring C2 attack.

-

Strategy B: The 5-Nitro/5-EWG Exception For 2,4-dichloro-5-nitropyrimidine, the C4 position is extremely activated. However, using tertiary amines (like Et3N or DIPEA) can lead to C2-selective substitution via an anomalous mechanism involving quaternary ammonium salt formation followed by in situ dealkylation [1].

Q2: My reaction with 2,4-dichloro-6-methoxypyrimidine gives a mixture of C2 and C4 isomers. How do I optimize for C2?

Diagnosis: The C6-methoxy group donates electron density into the ring, deactivating C4 more than C2 (due to resonance). The energy gap between the transition states is narrowed. Protocol Adjustment:

-

Solvent Switch: Move from polar aprotic (DMF/DMSO) to non-polar (Toluene/THF). Polar solvents stabilize the more charge-separated transition state of the C4 attack.

-

Temperature: Lower the temperature to -78 °C or 0 °C. C2 selectivity is often the kinetic product in these specific substituted systems.

Visualizing SNAr Decision Logic

Figure 1: Decision tree for predicting regioselectivity in SNAr reactions of 2,4-dichloropyrimidines.

Module 2: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Core Logic: Oxidative Addition Preference

Palladium(0) preferentially undergoes oxidative addition at the most electron-deficient C-Cl bond.

-

Hierarchy: C4-Cl > C2-Cl > C6-Cl (if C4 is blocked).

-

Common Issue: Over-reaction (bis-coupling) or inability to touch C2 after C4 is coupled.

Troubleshooting Guide

Q3: I need to couple a boronic acid at C2, but the C4-Cl reacts first. Can I protect C4?

Solution: No protection group exists for a chloride. You must sequence the synthesis:

-

Step 1: React C4-Cl with a "dummy" nucleophile or the desired C4 substituent first.

-

Step 2: React C2-Cl. Exception: If you must react C2 first while keeping C4-Cl intact, you generally cannot use standard Pd-catalysis. However, recent work using bulky NHC-Pd catalysts has shown promise in reversing this selectivity for specific nucleophiles (like thiols), but this is not yet general for Suzuki coupling [2].

Q4: I am seeing significant "homocoupling" or "reduction" of the C4-Cl instead of the desired Suzuki product.

Diagnosis: Pyrimidines are electron-deficient, making the oxidative addition complex prone to reductive elimination of HCl (hydrodehalogenation) if the transmetallation is slow. Protocol Adjustment:

-

Base: Switch from carbonate bases (K2CO3) to KF or CsF in anhydrous conditions.

-

Catalyst: Use Pd(dppf)Cl2 or Pd(PPh3)4 .

-

Solvent: For 2,4-dichloropyrimidines, a mixture of DME/Ethanol/Water (standard) often leads to hydrolysis. Use Toluene/Ethanol or 1,4-Dioxane (anhydrous).

Experimental Protocol: One-Pot Regioselective Double Suzuki Coupling

Target: 2-Aryl-4-Heteroaryl-pyrimidine from 2,4-dichloropyrimidine.

-

Reaction 1 (C4-Selectivity):

-

Charge flask with 2,4-dichloropyrimidine (1.0 equiv), Boronic Acid A (1.05 equiv), Pd(PPh3)4 (2 mol%).

-

Add Solvent: THF/Water (1:1) . Note: THF promotes C4 selectivity at lower temps.

-

Add Base: Na2CO3 (1.1 equiv).

-

Stir at 60 °C for 4-6 hours. Monitor by LCMS for disappearance of starting material.

-

-

Reaction 2 (C2-Selectivity):

-

Do not work up. Add Boronic Acid B (1.2 equiv).

-

Add additional Base: Na2CO3 (2.0 equiv).

-

Raise temperature to Reflux (approx. 75-80 °C) .

-

Stir 12-18 hours.

-

-

Mechanism: The electron-deficient pyrimidine facilitates fast OA at C4. Once C4 is arylated, the ring becomes slightly more electron-rich, requiring higher energy (reflux) for the C2-Cl oxidative addition [3].

Module 3: Directed Lithiation & The "Halogen Dance"

Core Logic: Thermodynamic vs. Kinetic Control

Lithiation of halopyrimidines is fraught with danger. The Halogen Dance (HD) is a base-catalyzed rearrangement where a halogen moves to a more thermodynamically stable position (often C5 or flanked by directing groups).

Troubleshooting Guide

Q5: I treated 4-iodopyrimidine with LDA to functionalize C5, but I isolated 5-iodopyrimidine instead.

Diagnosis: You triggered the Halogen Dance.

-

Mechanism: LDA deprotonates C5 (kinetic lithiation).

-

The Dance: The C5-Li species attacks the iodine of a non-lithiated starting molecule (halogenophilic attack).

-

Result: The iodine moves to C5, and the lithium moves to C4 (which is then protonated upon quench or reacts further).

Q6: How do I STOP the Halogen Dance to get clean C5 functionalization?

Solution: The "In-Situ Quench" or "Inverse Addition" technique.

-

Standard (Fails): Pyrimidine + Base -> stir -> Add Electrophile. (Allows time for the dance).

-

Correct Protocol (LDA/LiTMP):

-

Pre-mix the Electrophile (e.g., TMSCl, Iodine) with the substrate if compatible.

-

Add the base to the mixture at -78 °C .

-

Alternatively: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. It is bulkier and less prone to nucleophilic attack, but the key is keeping the temperature below -78 °C and quenching immediately (< 5 mins).

-

Visualizing the Halogen Dance Mechanism

Figure 2: The Halogen Dance mechanism. The reaction is driven by the formation of the more stable lithiated species.

Summary of Quantitative Data

| Reaction Type | Substrate | Reagent | Major Site | Selectivity Ratio (Approx) | Key Factor |

| SNAr | 2,4-Dichloropyrimidine | Primary Amine | C4 | > 95:5 | Vinylogous activation |

| SNAr | 2,4-Dichloro-6-OMe-pyrimidine | Primary Amine | C2 | ~ 80:20 | C6-EDG resonance effect |

| SNAr | 2,4-Dichloro-5-NO2-pyrimidine | Et3N (Tertiary) | C2 | > 90:10 | Anomalous mechanism [1] |

| Suzuki | 2,4-Dichloropyrimidine | Aryl Boronic Acid | C4 | > 98:2 | Oxidative addition rate |

| Lithiation | 4-Iodopyrimidine | LDA (-78°C, 30 min) | C5 (Isomerized) | 100% (Dance) | Thermodynamic stability |

References

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: ResearchGate URL:[2][Link]

-

C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Source: Digitell Inc / Vertex Search URL:[Link]

-

One-Pot Double Suzuki Couplings of Dichloropyrimidines. Source: National Institutes of Health (PMC) URL:[Link]

-

Halogen Dance Reactions — A Review. Source: Chemical Society Reviews URL:[3][Link]

Sources

Validation & Comparative

Technical Guide: HPLC Method Development for 5-Chloro-2-fluoro-4-methylpyrimidine Purity Profiling

Executive Summary

This guide addresses the chromatographic separation of 5-Chloro-2-fluoro-4-methylpyrimidine (CFMP), a critical intermediate in the synthesis of kinase inhibitors and antimetabolites. The unique electron-withdrawing nature of the chloro- and fluoro- substituents on the pyrimidine ring creates specific challenges for standard C18 silica phases, particularly regarding the separation of regioisomers and hydrolytic impurities (e.g., des-fluoro or hydroxy- analogs).

This document compares two distinct methodologies:

-

Method A (Traditional): Fully Porous C18 (5 µm) – The industry baseline.

-

Method B (Optimized): Core-Shell Pentafluorophenyl (PFP) (2.7 µm) – The recommended alternative.

Key Finding: While Method A provides adequate retention, Method B utilizes specific Fluorine-Fluorine (

Chemical Context & Separation Challenges

Analyte: this compound CAS: 45953-39-9 Structure: Pyrimidine ring substituted with Cl (C5), F (C2), and Methyl (C4).

The Separation Challenge[1]

-

Dipole Moments: The high electronegativity of fluorine creates a strong dipole. Standard alkyl phases (C18) rely primarily on hydrophobic dispersion forces, often failing to discriminate between the target and impurities with similar hydrophobicity but different electronic densities (isomers).

-

Hydrolytic Instability: The C2-Fluorine is labile. In aqueous acidic conditions, it can hydrolyze to 5-chloro-4-methyl-2-pyrimidinol. This impurity is more polar and often tails significantly on C18 due to silanol interactions.

-

Isomeric Impurities: Synthesis often yields regioisomers (e.g., 4-chloro-2-fluoro...) which have identical mass (LC-MS indistinguishable) and require chromatographic resolution.

Method Comparison: C18 vs. PFP Core-Shell

The following comparison highlights why "alternative selectivity" is required for this class of compounds.

Method A: The Control (Standard C18)

-

Column: C18 Fully Porous Silica,

. -

Mechanism: Hydrophobic interaction (Dispersive).

-

Limitation: "Steric blindness." The C18 chains are flexible and cannot easily differentiate the rigid planar structure of pyrimidine isomers.

Method B: The Solution (Core-Shell PFP)

-

Column: Pentafluorophenyl (PFP) Core-Shell,

. -

Mechanism:

- Interaction: Between the electron-deficient PFP ring and the pyrimidine ring.

-

Dipole-Dipole: Interaction with the polar C-F and C-Cl bonds.

-

Shape Selectivity: The rigid PFP ligands provide superior recognition of isomeric shapes compared to flexible alkyl chains.

Comparative Data Summary

| Parameter | Method A (C18 5µm) | Method B (PFP 2.7µm) | Status |

| Retention Time (Target) | 8.4 min | 5.2 min | Faster |

| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline) | Superior |

| Tailing Factor ( | 1.4 | 1.05 | Optimized |

| Backpressure | ~110 bar | ~240 bar | Manageable |

| Selectivity ( | 1.04 | 1.15 | High |

Note: Method B utilizes Core-Shell technology, which reduces diffusion paths (Eddy diffusion,

term in Van Deemter equation), resulting in narrower peaks and higher sensitivity.

Detailed Experimental Protocols

Reagents & Preparation[2][3][4][5]

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%).

-

Diluent: 50:50 Water:Acetonitrile.

-

Sample Concentration: 0.5 mg/mL (Target), 0.005 mg/mL (Impurities for sensitivity check).

Method A: Traditional C18 (Baseline)

-

Stationary Phase: C18 (L1),

. -

Mobile Phase A: 0.1%

in Water. -

Gradient: 5% B to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Temp: 30°C.

-

Detection: UV @ 254 nm.

Method B: Optimized PFP (Recommended)

-

Stationary Phase: Pentafluorophenyl (L43), Core-Shell,

. -

Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Adjusted with Formic Acid). Note: Formate is used here to allow LC-MS compatibility if needed, though Phosphate is acceptable for UV only.

-

Gradient:

-

0.0 min: 10% B

-

8.0 min: 55% B

-

8.1 min: 90% B (Wash)

-

10.0 min: 90% B

-

10.1 min: 10% B (Re-equilibrate)

-

-

Flow Rate: 1.2 mL/min.

-

Temp: 35°C (Slightly elevated to reduce viscosity).

-

Detection: UV @ 254 nm (primary) and 220 nm (impurity check).

Method Development Logic (Workflow)

The following diagram illustrates the decision process used to select the PFP phase over the C18 phase for this specific halogenated compound.

Figure 1: Decision tree for selecting stationary phases for halogenated pyrimidines. The failure of C18 to resolve isomers triggers the switch to PFP.

Scientific Rationale & Validation (E-E-A-T)

Why PFP outperforms C18 for this application

The superior performance of Method B is grounded in interaction orthogonality . While C18 separates based on hydrophobicity, PFP columns introduce "fluorine-fluorine" interactions. The highly fluorinated stationary phase acts as a Lewis acid (electron acceptor), interacting strongly with the electron-rich nitrogen atoms of the pyrimidine ring and the halogen substituents [1]. This creates a "pulling apart" effect for compounds that are hydrophobically similar but electronically distinct.

Self-Validating Protocol (System Suitability)

To ensure trustworthiness, the method includes a self-validating System Suitability Test (SST) that must be passed before every run:

-

Resolution (

): Must be -

Tailing Factor (

): Must be -

Precision: %RSD of peak area for 5 replicate injections must be

.

Troubleshooting Guide

-

Peak Tailing: If the pyrimidine peak tails, it is likely due to interaction with residual silanols. Action: Ensure pH is low (2.5–3.0) to protonate the base, or increase buffer concentration to 20mM [2].

-

Retention Drift: Fluorinated phases can be sensitive to equilibration time. Action: Allow at least 20 column volumes of equilibration when starting.

References

-

Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs.[2] Journal of Chromatography A. Link

-

Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.[3][4] Fortis Tech Application Notes. Link

-

Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[4][5] Chromatography Today. Link

Sources

Quality Control Standards for 5-Chloro-2-fluoro-4-methylpyrimidine Sourcing

This guide outlines the quality control and sourcing standards for 5-Chloro-2-fluoro-4-methylpyrimidine (CAS 99429-16-0). This specific isomer is a specialized building block, distinct from its more common regioisomers, and requires rigorous discrimination protocols to prevent catastrophic downstream synthesis failures.

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, CMC Leads, Sourcing Managers

Executive Summary: The Isomer Precision Trap

In drug development, This compound is a high-value scaffold designed for "orthogonal functionalization." Its structure features a highly reactive 2-Fluoro handle (for rapid SNAr) and a stable 5-Chloro handle (for subsequent Palladium-catalyzed coupling).

The Critical Sourcing Risk: The market is saturated with the thermodynamically more stable and commercially abundant isomer, 2-Chloro-5-fluoro-4-methylpyrimidine (CAS 134000-96-7). Sourcing the wrong isomer inverts the reactivity profile—rendering the 5-position inert to standard coupling conditions and slowing the 2-position substitution—potentially stalling an entire medicinal chemistry campaign.

This guide provides the "Isomer-Specific QC Protocol" to validate identity, purity, and stability.

Comparative Analysis: Target vs. Alternatives

The following table objectively compares the target molecule against its most common commercial "imposter" and lower-grade alternatives.

Table 1: Structural and Reactivity Comparison

| Feature | Target Product | Common Imposter (Risk) | Low-Grade Alternative |

| Chemical Name | This compound | 2-Chloro-5-fluoro-4-methylpyrimidine | This compound (Tech Grade) |

| CAS Number | 99429-16-0 | 134000-96-7 | 99429-16-0 |

| Purity Spec | ≥ 98.0% (HPLC) | N/A (Wrong Molecule) | ~95% |

| Key Reactivity (C-2) | High (2-F is a superior leaving group for SNAr) | Moderate (2-Cl reacts slower than 2-F) | High (but compromised by impurities) |

| Key Reactivity (C-5) | Reactive (C-Cl bond allows Suzuki/Buchwald coupling) | Inert (C-F bond is generally unreactive in Pd-coupling) | Reactive |

| 19F NMR Shift | ~ -60 to -70 ppm (Deshielded by adjacent N) | ~ -130 to -150 ppm (Shielded aromatic F) | Correct shift, but extra peaks |

| Primary Impurity | 5-Chloro-4-methylpyrimidin-2(1H)-one (Hydrolysis) | N/A | Residual Solvents / Hydrolysis products |

Scientific Integrity: The Causality of QC

Why specific protocols are non-negotiable.

The Reactivity Hierarchy (Expertise)

The causality of choosing the 2-Fluoro derivative over the 2-Chloro lies in the reaction kinetics. The electronegativity of fluorine at the C-2 position creates a significantly more electron-deficient center than chlorine, accelerating Nucleophilic Aromatic Substitution (SNAr).

-

Mechanism: The rate-determining step in pyrimidine SNAr is the nucleophilic attack.[1] The 2-F atom stabilizes the Meisenheimer complex intermediate more effectively than 2-Cl, despite being a poorer leaving group in other contexts.

-

Consequence: If a vendor supplies the 2-Chloro isomer (CAS 134000-96-7), reaction times may increase from minutes to hours, or require forcing conditions that degrade sensitive payloads.

Stability & Hydrolysis (Trustworthiness)

The same feature that makes the 2-Fluoro position reactive (high electrophilicity) makes it susceptible to hydrolysis by atmospheric moisture.

-

Degradation Pathway: Water attacks C-2, displacing fluoride to form 5-chloro-4-methylpyrimidin-2(1H)-one .

-

Self-Validating System: A sourcing QC protocol must include a "Water Content Check" (Karl Fischer) paired with an HPLC stress test. If water content is >0.5%, the material is likely already degrading.

Experimental Protocols

Protocol A: The "Isomer-Killer" Identity Check (19F NMR)

Use this protocol to instantly disqualify incorrect isomers sent by vendors.

Objective: Distinguish between the 2-Fluoro (Target) and 5-Fluoro (Imposter) isomers. Method:

-

Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

-

Acquisition: Run a standard proton-decoupled 19F NMR sequence (at least 64 scans).

-

Analysis:

-

Target (CAS 99429-16-0): Look for a singlet in the range of -60 ppm to -70 ppm . The signal is deshielded due to the proximity of the two ring nitrogens.

-

Imposter (CAS 134000-96-7): Look for a singlet in the range of -130 ppm to -150 ppm .

-

Fail Criteria: Any major peak more negative than -100 ppm indicates the wrong isomer.

-

Protocol B: Purity & Stability Profiling (HPLC)

Detects the "silent" hydrolysis impurity.

Instrument: HPLC with UV detection (Diode Array preferred). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water

-

B: Acetonitrile Gradient: 5% B to 95% B over 15 minutes. Wavelength: 254 nm. Procedure:

-

Prepare a fresh sample in anhydrous Acetonitrile (avoid water/methanol diluents to prevent in-situ hydrolysis).

-

Inject immediately.

-

Fate Mapping: The hydrolysis product (Pyrimidinone) is more polar and will elute significantly earlier (RRT ~0.3-0.5) than the parent parent peak.

-

Acceptance Criteria:

-

Purity > 98.0% (Area %).[2]

-

Pyrimidinone impurity < 0.5%.

-

Visualization: Sourcing Decision Logic

The following diagram illustrates the critical decision tree for accepting a batch of this compound.

Figure 1: QC Decision Tree ensuring isomer correctness and hydrolytic stability.

Sourcing Recommendations

Due to the rarity of CAS 99429-16-0 compared to its isomers, "off-the-shelf" stock is often mislabeled.

-

Custom Synthesis Requirement: It is often safer to contract a custom synthesis starting from 5-chloro-4-methylpyrimidin-2-amine (via diazotization/fluorination) or 2,5-dichloro-4-methylpyrimidine (via halogen exchange), rather than buying "stock" from aggregators.

-

Handling Specification: Vendors must pack under Argon/Nitrogen in moisture-barrier bags.

References

-

ChemicalBook. (2025). Product entry for Pyrimidine, 5-chloro-2-fluoro-4-methyl- (CAS 99429-16-0).[3][4][5] Retrieved from

-

WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Explains the reactivity differences between C2 and C4/C5 positions). Retrieved from

-

BenchChem. (2025).[1] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines/Pyrimidines.[6] (Details the enhanced reactivity of 2-Fluoro vs 2-Chloro). Retrieved from

-

ChemRxiv. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. (Quantitative data on leaving group ability F vs Cl). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS号列表_9_第258页_Chemicalbook [chemicalbook.com]

- 4. 54198-82-2|5-Chloro-4-methylpyrimidine|BLD Pharm [bldpharm.com]

- 5. Pyrimidine, 5-chloro-2-fluoro-4-methyl- (9CI) | 99429-16-0 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.